molecular formula C9H14ClN5O B13431835 3-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)propan-1-amine hydrochloride

3-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)propan-1-amine hydrochloride

Cat. No.: B13431835
M. Wt: 243.69 g/mol
InChI Key: SBSWEAVQRYXGAN-UHFFFAOYSA-N
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Description

3-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)propan-1-amine hydrochloride is a synthetic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo ring fused to a pyrimidine ring, and an amine group attached via a propoxy linker. It is often used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)propan-1-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazolopyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)propan-1-amine hydrochloride is unique due to its specific structural features, such as the propoxy linker and the amine group. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C9H14ClN5O

Molecular Weight

243.69 g/mol

IUPAC Name

3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]propan-1-amine;hydrochloride

InChI

InChI=1S/C9H13N5O.ClH/c1-7-5-8(15-4-2-3-10)14-9(13-7)11-6-12-14;/h5-6H,2-4,10H2,1H3;1H

InChI Key

SBSWEAVQRYXGAN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OCCCN.Cl

Origin of Product

United States

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